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Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Fluoro-4-(hydroxymethyl)phenol. Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document presents

predicted data based on established spectroscopic principles and data from analogous

compounds. It is intended to serve as a valuable resource for researchers in the fields of

medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties
IUPAC Name: 3-Fluoro-4-(hydroxymethyl)phenol

Molecular Formula: C₇H₇FO₂[1][2]

Molecular Weight: 142.13 g/mol [1][3]

CAS Number: 96740-92-0[1]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Fluoro-4-(hydroxymethyl)phenol. These

predictions are derived from the analysis of structurally similar compounds and the known

effects of fluorine, hydroxyl, and hydroxymethyl substituents on a benzene ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 br s 1H Ar-OH

~7.1 - 7.3 m 1H Ar-H5

~6.8 - 7.0 m 2H Ar-H2, Ar-H6

~5.1 - 5.3 t, J ≈ 5.5 Hz 1H -CH₂OH

~4.4 - 4.6 d, J ≈ 5.5 Hz 2H -CH₂OH

Note: The chemical shift of the phenolic and benzylic hydroxyl protons can be concentration

and temperature-dependent. Exchange with D₂O would cause these signals to disappear.[4][5]

[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~155 - 158 (d, ¹JCF ≈ 240 Hz) C3-F

~148 - 151 C1-OH

~130 - 133 (d, ³JCF ≈ 5 Hz) C4-CH₂OH

~118 - 121 (d, ²JCF ≈ 18 Hz) C2

~115 - 118 (d, ⁴JCF ≈ 2 Hz) C5

~112 - 115 (d, ²JCF ≈ 25 Hz) C6

~60 - 63 -CH₂OH

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum, providing valuable

structural information.[7][8]
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad
O-H stretching (phenolic and

alcoholic)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching (-

CH₂-)

1600 - 1585 Medium-Strong Aromatic C=C stretching

1500 - 1400 Medium-Strong Aromatic C=C stretching

~1260 - 1200 Strong C-O stretching (phenolic)[9]

~1050 Strong
C-O stretching (primary

alcohol)

~1150 Medium C-F stretching

Note: The broadness of the O-H band is due to hydrogen bonding.[6][10][11]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

142 [M]⁺ (Molecular Ion)

124 [M - H₂O]⁺

113 [M - CHO]⁺

95 [M - H₂O - CHO]⁺
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Note: The fragmentation pattern of phenols often involves the loss of water and carbon

monoxide.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-
(hydroxymethyl)phenol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Employ proton decoupling to simplify the spectrum.[12]

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.[8]

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180

ppm).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
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IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin,

transparent pellet.

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared

between two KBr or NaCl plates.[13]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet

holder.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid

Chromatography (LC).[14][15]

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI)

is a softer ionization technique that can also be used, particularly with LC-MS.[16]

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge

ratio (m/z).
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Workflow and Data Integration
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a novel chemical entity like 3-Fluoro-4-(hydroxymethyl)phenol.

Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

Pure Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis
(Chemical Shifts, Coupling)

IR Spectrum Analysis
(Functional Groups)

MS Spectrum Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

3-Fluoro-4-(hydroxymethyl)phenol. Experimental verification remains essential for definitive

structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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